N,3,5-trimethyl-N-(4-methylphenyl)-1H-pyrazole-1-carboxamide
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Overview
Description
Pyrazole derivatives, including N,3,5-trimethyl-N-(4-methylphenyl)-1H-pyrazole-1-carboxamide, are of significant interest due to their diverse chemical properties and potential applications in various fields. These compounds are characterized by their unique pyrazole core, which can be modified to alter their chemical and physical properties.
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the reaction between hydrazine and 1,3-dicarbonyl compounds, followed by various modifications to introduce specific substituents. For example, a novel pyrazole derivative was synthesized and characterized by spectral methods such as NMR, mass spectra, and X-ray crystallography, demonstrating the versatility of synthesis techniques for these compounds (Kumara et al., 2018).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using single-crystal X-ray diffraction studies, revealing intricate details about their conformation and intermolecular interactions. For instance, studies have shown that these compounds can form supramolecular motifs through hydrogen bonding, contributing to their stability and reactivity (Kumara et al., 2018).
properties
IUPAC Name |
N,3,5-trimethyl-N-(4-methylphenyl)pyrazole-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-10-5-7-13(8-6-10)16(4)14(18)17-12(3)9-11(2)15-17/h5-9H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMKAYGCTVOUMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)C(=O)N2C(=CC(=N2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-dimethylpyrazolyl)-N-methyl-N-(4-methylphenyl)carboxamide |
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